molecular formula C8H11N3S2 B1620792 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide CAS No. 76457-80-2

4-[3-(Methylthio)phenyl]-3-thiosemicarbazide

Cat. No.: B1620792
CAS No.: 76457-80-2
M. Wt: 213.3 g/mol
InChI Key: GUGDJPRCHPSEEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide typically involves the reaction of 3-(methylthio)aniline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Methylthio)phenyl]-3-thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Methylthio)phenyl]-3-thiosemicarbazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Methylthio)phenyl]-3-thiosemicarbazide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a thiosemicarbazide moiety and a methylthio-substituted aromatic ring provides distinct chemical properties that are not commonly found in other compounds .

Properties

IUPAC Name

1-amino-3-(3-methylsulfanylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c1-13-7-4-2-3-6(5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDJPRCHPSEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375022
Record name 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76457-80-2
Record name 4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
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4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Reactant of Route 3
Reactant of Route 3
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Reactant of Route 4
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Reactant of Route 5
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide
Reactant of Route 6
Reactant of Route 6
4-[3-(Methylthio)phenyl]-3-thiosemicarbazide

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